molecular formula C8H10N4O3 B13852546 N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide

N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide

Cat. No.: B13852546
M. Wt: 210.19 g/mol
InChI Key: IUWPAVRXGHDFCQ-UHFFFAOYSA-N
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Description

N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is a compound that features an imidazole ring substituted with a nitro group and an acrylamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide typically involves the reaction of 2-nitroimidazole with an appropriate acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like acetonitrile . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Various substituted imidazole derivatives.

    Polymerization: Polyacrylamide derivatives.

Scientific Research Applications

N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its use in drug development, particularly for its ability to target hypoxic cells in tumors.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it particularly effective against hypoxic tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is unique due to its acrylamide moiety, which allows it to undergo polymerization reactions, making it useful in material science and polymer chemistry .

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

N-[2-(2-nitroimidazol-1-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C8H10N4O3/c1-2-7(13)9-3-5-11-6-4-10-8(11)12(14)15/h2,4,6H,1,3,5H2,(H,9,13)

InChI Key

IUWPAVRXGHDFCQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

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